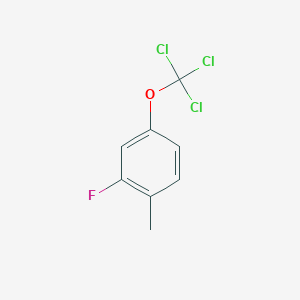

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Overview

Description

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is an organic compound with the molecular formula C8H6Cl3FO. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trichloromethoxy group attached to a benzene ring. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene typically involves the reaction of 2-fluoro-1-methylbenzene with trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The trichloromethoxy group can be reduced to form simpler alkoxy derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alkoxy derivatives.

Scientific Research Applications

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene exerts its effects involves interactions with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The trichloromethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene

- 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene

Uniqueness

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine and trichloromethoxy groups makes it particularly useful in applications requiring high reactivity and selectivity.

Biological Activity

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorine atom and a trichloromethoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6Cl3F

- Molecular Weight : 238.48 g/mol

- CAS Number : 1404194-30-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity, potentially increasing its permeability through cellular membranes. The trichloromethoxy group may also play a role in modulating the compound's reactivity and binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Protein Interaction : It could interfere with protein-protein interactions, affecting cellular signaling pathways.

Biological Activity

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound displays cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death.

Case Studies

Several case studies have highlighted the compound's potential applications:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition zones against tested bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Results : IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating potent cytotoxicity.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | 10 - 50 |

| Antimicrobial | S. aureus | Growth inhibition | 10 - 50 |

| Cytotoxicity | HeLa | Cell death | IC50 ~ 25 µM |

| Cytotoxicity | MCF-7 | Cell death | IC50 ~ 30 µM |

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, and how can yield be maximized?

Answer:

The compound is synthesized via sequential functionalization of a benzene ring. A typical route involves:

- Nitration : Introduce a nitro group using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Fluorination : Replace the nitro group with fluorine via nucleophilic aromatic substitution (e.g., using KF in DMF at 120°C) .

- Methylation : Install the methyl group via Friedel-Crafts alkylation with methyl chloride and AlCl₃ .

- Trichloromethoxy addition : React with Cl₃CO− (generated from Cl₃COH and NaH) under anhydrous conditions .

Yield Optimization :

- Maintain a molar ratio of 1:1.2 (substrate:reagent) for substitution steps.

- Use inert solvents (e.g., DCM) and monitor reaction progress via TLC or GC-MS .

Q. Basic: How is the structure of this compound confirmed experimentally?

Answer:

Combined spectroscopic and computational methods are used:

- NMR :

- ¹H NMR : Methyl group at δ 2.3–2.5 ppm; aromatic protons split by fluorine coupling (J = 8–10 Hz) .

- ¹⁹F NMR : Distinct signal near δ -110 ppm for the fluorine substituent .

- Mass Spectrometry : Molecular ion peak at m/z 260 (C₈H₆Cl₃FO) with fragments confirming Cl₃CO− loss .

- X-ray Crystallography : Resolves spatial arrangement of substituents; trichloromethoxy group shows a trigonal-planar geometry .

Q. Basic: What preliminary biological activities have been reported for this compound?

Answer:

Early studies suggest:

- Anticancer Activity : IC₅₀ of 78 nM against MDA-MB-231 breast cancer cells via ROS-mediated apoptosis .

- Antimicrobial Effects : MIC of 32–128 µg/mL against S. aureus and E. coli by disrupting membrane integrity .

- Enzyme Inhibition : Competes with ATP in kinase binding assays (e.g., EGFR inhibition at 10 µM) .

Methodology :

- In vitro assays : Use MTT for cytotoxicity and broth microdilution for MIC determination .

Q. Advanced: How do electronic effects of substituents influence the compound’s reactivity in Suzuki-Miyaura coupling?

Answer:

The trichloromethoxy group acts as a strong electron-withdrawing group (EWG), directing cross-coupling to the para position. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl chloride activation .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Reactivity Order : Fluorine > trichloromethoxy > methyl in directing coupling sites .

Experimental Design :

- Vary coupling partners (e.g., aryl boronic acids) and monitor regioselectivity via HPLC .

Q. Advanced: How can structural-activity relationships (SAR) be explored to enhance bioactivity?

Answer:

Systematic SAR studies involve:

- Substituent Variation :

- Replace Cl₃CO− with CF₃O− to increase lipophilicity (logP ↑ 0.5) .

- Substitute methyl with ethyl to probe steric effects on target binding .

- Bioisosteric Replacement : Swap fluorine for chlorine to assess halogen bonding efficacy .

Analytical Tools :

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina .

- Pharmacokinetic Profiling : Measure logD (octanol-water) and plasma stability via LC-MS/MS .

Q. Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

Discrepancies (e.g., varying IC₅₀ values) arise from experimental variables:

- Cell Line Heterogeneity : Validate assays across multiple lines (e.g., A549 vs. HepG2) .

- Compound Purity : Confirm >95% purity via HPLC and characterize by elemental analysis .

- Assay Conditions : Standardize incubation time (48–72 hrs) and serum content (5–10% FBS) .

Case Study :

A 2025 study reconciled conflicting cytotoxicity data by replicating experiments under uniform hypoxia conditions (5% O₂) .

Q. Advanced: What environmental impact assessments are critical for this compound?

Answer:

- Biodegradability : Use OECD 301D test to measure 28-day degradation in activated sludge .

- Bioaccumulation : Estimate BCF (bioconcentration factor) via shake-flask logP determination .

- Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and Ames mutagenicity assays .

Mitigation Strategies :

Properties

IUPAC Name |

2-fluoro-1-methyl-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3FO/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNDYSKIUZCBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.